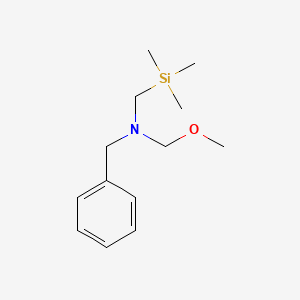

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Overview

Description

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS: 93102-05-7) is a specialized organosilicon compound widely employed in organic synthesis, particularly in [3+2] cycloadditions to generate nitrogen-containing heterocycles.

Preparation Methods

Two-Step Synthesis via Trimethyl Silicon-Based Methylbenzylamine Intermediate

The most widely documented method involves a two-step process starting with benzylamine and trimethyl chloromethyl silane, followed by reaction with formaldehyde in methanol.

Step 1: Synthesis of Trimethyl Silicon-Based Methylbenzylamine

Benzylamine reacts with trimethyl chloromethyl silane under thermal conditions. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100–200°C | 110–130°C |

| Molar Ratio (Silane:Benzylamine) | 1:1–3 | 1:2–3 |

| Reaction Time | 2–6 hours | 4 hours |

| Yield | 70–85% | 82% (reported) |

The exothermic reaction generates trimethyl silicon-based methylbenzylamine, which is purified via vacuum distillation. Elevated temperatures (>130°C) risk decomposition, while suboptimal ratios reduce conversion efficiency.

Step 2: Methoxymethylation with Formaldehyde

The intermediate undergoes methoxymethylation using formaldehyde in methanol under controlled conditions:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | -20–30°C | -10–5°C |

| Molar Ratio (Intermediate:Formaldehyde) | 1:1–2 | 1:1.3–1.7 |

| Catalyst | Anhydrous K₂CO₃ | 0.8 eq relative to intermediate |

| Yield | 44–73% | 73% (0°C) |

Example 3 in the patent demonstrates that maintaining 0°C during formaldehyde addition and subsequent potassium carbonate treatment achieves 73% yield after vacuum distillation. In contrast, Example 4 shows a 44% yield at 20°C, underscoring temperature sensitivity.

Alternative Alkylation Route Using Lithium Amide

A less common but versatile approach involves alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride. This method avoids formaldehyde and enables access to higher ether homologs by substituting methoxymethyl chloride with other alkoxyalkyl chlorides.

Reaction Mechanism and Conditions

- Lithiation : Benzylamine derivatives are treated with strong bases (e.g., LDA or n-BuLi) to form lithium amides.

- Alkylation : Methoxymethyl chloride reacts with the lithium amide at -78°C to 0°C.

| Parameter | Typical Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C (lithiation), 0°C (alkylation) |

| Yield | 60–75% (reported) |

This route offers better functional group tolerance but requires stringent anhydrous conditions.

Optimization Strategies and Comparative Analysis

Solvent and Catalytic Additives

- Methanol vs. Higher Alcohols : Substituting methanol with ethanol or isopropanol in Step 2 produces N-ethoxymethyl or N-isopropoxymethyl analogs, though yields decrease by 15–20%.

- Catalyst Screening : The patent specifies potassium carbonate, but other bases (e.g., NaHCO₃ or Cs₂CO₃) remain unexplored.

Yield Comparison Across Methods

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Two-Step Synthesis | 58% | High | Moderate |

| Alkylation Route | 68% | Moderate | Low |

The two-step method dominates industrial applications due to lower reagent costs, despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield secondary or primary amines.

Substitution: The methoxymethyl and trimethylsilylmethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl imine derivatives, while reduction could produce benzylamine derivatives.

Scientific Research Applications

Synthesis and Mechanism

The synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine typically involves the reaction of benzylamine with chloromethyltrimethylsilane, followed by treatment with formaldehyde and methanol. This compound can generate azomethine ylides under acidic conditions, which are crucial intermediates in several cycloaddition reactions .

Mechanistic Insights

- Azomethine Ylide Formation : The compound readily forms azomethine ylides that participate in [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds, yielding N-benzyl substituted pyrrolidines .

- Cycloaddition Reactions : These ylides can react with various dipolarophiles, leading to the formation of complex cyclic structures that are valuable in medicinal chemistry .

Drug Development

This compound plays a critical role in the synthesis of novel drug candidates. For instance:

- Antimalarial Agents : Research has demonstrated its utility in synthesizing 4-aryl pyrrolidines that exhibit promising antimalarial activity. The azomethine ylide derived from this compound was reacted with nitro olefins to yield stereoselectively active pyrrolidine derivatives .

- Oncology : The compound is also being explored for its potential in developing drugs targeting cancer cells, leveraging its ability to form complex heterocycles that may interact with biological targets effectively .

Chiral Pyrrolidines

The compound is instrumental in the large-scale synthesis of chiral pyrrolidines through asymmetric 1,3-dipolar cycloaddition reactions. This is particularly relevant in drug development where chirality can significantly influence pharmacological properties .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of pesticides and fungicides. Its role as an intermediate allows for the development of more effective and environmentally friendly agrochemicals, aligning with global trends towards sustainable agriculture practices .

Market Trends and Projections

The market for this compound has shown steady growth from 2018 to 2022, driven primarily by its applications in pharmaceuticals and agrochemicals. Key insights include:

- Pharmaceutical Growth : The increasing R&D activities focused on novel drug formulations are expected to propel demand further, particularly for rare diseases and personalized medicine .

- Agrochemical Innovations : With a global push for organic farming, the demand for sustainable pesticides utilizing this compound is projected to rise significantly over the next decade .

| Year | Market Growth Rate (%) | Key Drivers |

|---|---|---|

| 2018 - 2022 | Steady | R&D in pharmaceuticals and agrochemicals |

| 2023 - 2033 | CAGR of 6-8% | Technological advancements and sustainability |

Mechanism of Action

The mechanism by which N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine exerts its effects would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Formula: C₁₃H₂₃NOSi

- Molecular Weight : 237.42 g/mol

- Boiling Point : 76°C at 0.3 mmHg

- Density : 0.928 g/mL at 25°C

- Solubility : Miscible in chloroform and ethyl acetate

- Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structural and Functional Analogues

N,N-bis(2-Quinolinylmethyl)benzylamine

- Structure: Benzylamine core with two 2-quinolinylmethyl groups.

- Synthesis: Alkylation of benzylamine with 2-quinolinylmethyl chloride under alkaline conditions .

- Applications: Primarily used in coordination chemistry due to quinoline's chelating properties. Lacks utility in cycloadditions, unlike the silyl/methoxymethyl groups in the target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a hydroxy-tert-butyl group.

- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, diverging from the cycloaddition focus of the target compound .

N-(thexyl)-N-benzylamine

- Structure : Bulky thexyl (1,1,2-trimethylpropyl) substituent on benzylamine.

- Applications : Steric hindrance from the thexyl group may impede ylide formation, limiting its use in cycloadditions compared to the silyl group in the target compound .

Reactivity and Selectivity in Cycloadditions

Key Differences :

Biological Activity

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a compound that has garnered attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily known for its role as a reagent in the synthesis of azomethine ylides, which are crucial intermediates in various chemical reactions. The compound can be synthesized through several methods, including the reaction of benzylamine with methoxymethyl and trimethylsilylmethyl groups under specific conditions. This synthesis allows for the generation of azomethine ylides that readily undergo [3+2] cycloaddition reactions, leading to the formation of pyrrolidine derivatives, which have notable biological properties .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds synthesized from this amine have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell lymphoma). The mechanism of action appears to involve caspase-dependent apoptosis, particularly through the activation of caspase-3 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Escherichia coli, and Salmonella typhi. Additionally, antifungal activity has been observed against species such as Candida albicans and Aspergillus fumigatus. The efficacy of these compounds was compared to standard antibiotics like ampicillin and ciprofloxacin, demonstrating a competitive profile .

Cholinesterase Inhibition

Another significant biological activity associated with this compound is its ability to inhibit cholinesterase enzymes. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are used therapeutically. Compounds derived from this amine have shown inhibitory activity comparable to that of known cholinesterase inhibitors like Galantamine .

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, several derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer potential. The study highlighted the importance of structural modifications on biological activity .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results showed that some derivatives had minimum inhibitory concentrations (MIC) lower than those of standard treatments, indicating a strong potential for development into new antimicrobial agents .

Research Findings Overview

The following table summarizes key research findings related to the biological activities of this compound:

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and how are they characterized?

The compound has a molecular formula of C₁₃H₂₃NOSi (MW 237.41), a boiling point of 76°C , a density of 0.928 g/cm³ , and a refractive index of 1.492 . These properties are typically determined using gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The compound’s flashpoint (>110°C) and thermal instability (decomposition upon heating) require differential scanning calorimetry (DSC) for safety profiling .

Q. What are the recommended methods for synthesizing this compound?

A common route involves reacting potassium carbonate with O-benzyl hydroxylamine hydrochloride in dichloromethane (CH₂Cl₂) and water at 0°C, followed by sequential additions of pivaloyl chloride and trimethylsilyl reagents. Post-reaction purification via column chromatography (pentanes/diethyl ether) ensures high purity (>96%). Hazard assessments for reagents like trichloroisocyanuric acid and sodium pivalate are mandatory .

Q. What safety precautions are critical when handling this compound?

The compound decomposes upon heating and exhibits mutagenicity comparable to benzyl chloride (Ames II testing). Use fume hoods , nitrile gloves, and flame-resistant lab coats. Avoid exposure to light and moisture. Store at 2–8°C in amber glass under inert gas. Waste must comply with local regulations for organosilicon compounds .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization (typically 70–85%) involves:

- Catalyst screening : Silver acetate (AgOAc) with triphenylphosphine (PPh₃) enhances cycloaddition efficiency in downstream reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reduce side reactions.

- Temperature control : Maintaining sub-zero temperatures (-5°C) during silylation prevents premature decomposition .

Q. What are the applications of this compound in 1,3-dipolar cycloadditions for heterocyclic synthesis?

The compound acts as a precursor for azomethine ylides , enabling stereoselective synthesis of trisubstituted pyrrolidines. For example, reactions with SF₅-substituted acrylates yield fluorinated pyrrolidines (80–90% yield) under AgOAc/PPh₃ catalysis. These products are valuable in medicinal chemistry for their bioactivity .

Q. How should researchers address thermal instability during experimental workflows?

- DSC monitoring : Track decomposition onset temperatures (observed at >76°C) to define safe heating thresholds .

- Inert atmosphere : Conduct reactions under argon/nitrogen to mitigate oxidative degradation.

- Short reaction times : Use rapid-injection techniques for exothermic steps to minimize thermal stress .

Q. How can discrepancies in reported purity and analytical data be resolved?

Cross-validate purity claims (e.g., 96% vs. 98%) using orthogonal methods:

- HPLC-MS : Quantifies impurities and verifies molecular ion peaks.

- Elemental analysis : Confirms C/H/N/Si ratios against theoretical values.

- Batch comparisons : Analyze multiple commercial lots (e.g., Avra Synthesis vs. Kanto Reagents) to identify supplier-specific variability .

Q. What mechanistic insights explain its role in methyleneamine ylide-mediated [3+2] cycloadditions?

The compound generates non-stabilized azomethine ylides via desilylation under basic conditions. These ylides undergo regioselective cycloaddition with dipolarophiles (e.g., fluorinated acrylates), forming five-membered heterocycles. Diastereoselectivity (>90% de) is achieved using chiral phosphoric acid catalysts .

Properties

IUPAC Name |

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZAAFUKDPKTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=CC=C1)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326563 | |

| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93102-05-7 | |

| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.